molecular formula C7H8NO2S+ B215175 2-Carboxy-1-methyl-5-sulfanylpyridinium

2-Carboxy-1-methyl-5-sulfanylpyridinium

Cat. No.: B215175
M. Wt: 170.21 g/mol
InChI Key: NTWIRLXIRVUJGU-UHFFFAOYSA-O
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Description

2-Carboxy-1-methyl-5-sulfanylpyridinium is a specialized pyridinium compound offered for biochemical and chemical research. Its structure incorporates both a carboxylic acid and a sulfanyl (thiol) functional group on a methylated pyridinium ring, making it a molecule of interest for studying redox biology and enzyme mechanisms. The presence of the sulfanyl group suggests potential utility as a nucleophile or metal-chelating agent, which could be applied in probing enzyme active sites or as a building block in chemical synthesis. Researchers may also investigate its properties as a precursor for synthesizing more complex disulfide-containing molecules or as a modulator in studies related to cellular oxidative stress. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C7H8NO2S+

Molecular Weight

170.21 g/mol

IUPAC Name

1-methyl-5-sulfanylpyridin-1-ium-2-carboxylic acid

InChI

InChI=1S/C7H7NO2S/c1-8-4-5(11)2-3-6(8)7(9)10/h2-4H,1H3,(H-,9,10,11)/p+1

InChI Key

NTWIRLXIRVUJGU-UHFFFAOYSA-O

SMILES

C[N+]1=C(C=CC(=C1)S)C(=O)O

Canonical SMILES

C[N+]1=C(C=CC(=C1)S)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds exhibit high structural similarity to 2-Carboxy-1-methyl-5-sulfanylpyridinium based on computational analyses (similarity scores ≥0.83). Key differences lie in their core heterocycles, substituent types, and functional group reactivity.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Core Structure Key Substituents Similarity Score Notable Features
This compound 73781-88-1 Pyridinium -CO₂H (C2), -CH₃ (C1), -SH (C5) 1.00 (Reference) Positively charged; acidic -SH and -CO₂H groups
Methyl 2-(methylthio)pyrimidine-5-carboxylate 38275-41-1 Pyrimidine -CO₂Me (C5), -SMe (C2) 0.97 Neutral ester; methylthio (-SMe) instead of -SH
Ethyl 4-amino-2-(methylthio)pyrimidin-5-carboxylate 776-53-4 Pyrimidine -CO₂Et (C5), -SMe (C2), -NH₂ (C4) 0.87 Amino group enhances nucleophilicity
Ethyl 4-(methylamino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate 76360-82-2 Pyrimidine -CO₂Et (C5), -SMe (C2), -NHMe (C4) 0.85 Methylamino group modifies basicity
Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate 148550-51-0 Pyrimidine -CO₂Et (C5), -SO₂Me (C2) 0.83 Sulfonyl (-SO₂Me) increases oxidation state

Key Observations:

Core Heterocycle Differences :

  • The pyridinium ring (one nitrogen) in the target compound contrasts with the pyrimidine core (two nitrogens) in analogs. This affects electronic properties: pyridinium’s positive charge enhances electrophilicity, while pyrimidines are neutral and more aromatic .

Functional Group Variations :

  • Carboxylic Acid vs. Esters : The -CO₂H group in 73781-88-1 offers acidity (pKa ~2-3) and hydrogen-bonding capability, whereas ester derivatives (e.g., -CO₂Me, -CO₂Et) are less polar and hydrolytically stable .
  • Sulfanyl (-SH) vs. Methylthio (-SMe)/Sulfonyl (-SO₂Me) : The -SH group is prone to oxidation and thiol-disulfide exchange, while -SMe and -SO₂Me provide greater stability. Sulfonyl groups are strongly electron-withdrawing, altering reactivity .

Substituent Effects: Amino (-NH₂) or methylamino (-NHMe) groups in pyrimidine analogs (e.g., 776-53-4, 76360-82-2) introduce basicity and nucleophilic sites, enabling participation in coupling reactions or metal coordination .

Reactivity and Applications :

  • The target compound’s -SH and -CO₂H groups make it a candidate for synthesizing disulfide-linked conjugates or metal-chelating agents. In contrast, esterified analogs (e.g., 38275-41-1) are more suited as intermediates in nucleoside or pesticide synthesis due to their stability .

Research Implications and Limitations

While similarity scores highlight structural parallels, experimental data on solubility, stability, and biological activity remain scarce. For instance, the pyridinium ion’s charge may confer water solubility, whereas ester derivatives likely exhibit lipophilicity. Further studies are needed to validate these hypotheses and explore applications in medicinal chemistry or materials science.

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